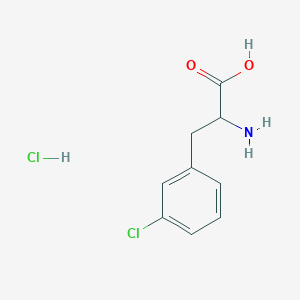

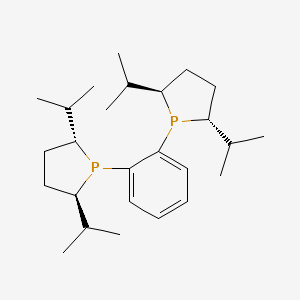

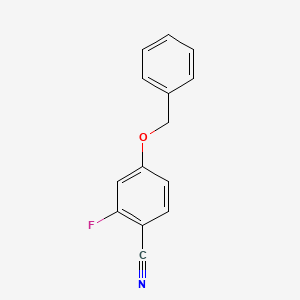

![molecular formula C7H5BrN2S B1280480 4-Bromo-7-méthylbenzo[c][1,2,5]thiadiazole CAS No. 2255-80-3](/img/structure/B1280480.png)

4-Bromo-7-méthylbenzo[c][1,2,5]thiadiazole

Vue d'ensemble

Description

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole (MBT) is a versatile organic compound that has been studied for its potential applications in the fields of science and medicine. It is a heterocyclic aromatic compound that is composed of a benzene ring with a thiadiazole ring attached to it. MBT is a highly reactive compound, and it has been used in a variety of chemical reactions, such as the synthesis of other organic compounds, as well as in the preparation of pharmaceutical agents. Additionally, MBT has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Applications De Recherche Scientifique

Propriétés d'électroluminescence

Ce composé est utilisé dans l'ajustement fin des propriétés photophysiques et d'électroluminescence des émetteurs à base de benzothiadiazole. La substitution méthyle dans le composé donne des émetteurs verts/vert jaunâtre prometteurs pour les applications électroluminescentes. Les colorants ont présenté une absorption et une émission à plus courte longueur d'onde par rapport aux colorants non méthylés .

Diodes électroluminescentes organiques (OLED)

Le composé est utilisé dans le développement de diodes électroluminescentes organiques (OLED). Les colorants ont limité la formation d'agrégats à l'état solide, ce qui est bénéfique pour les applications OLED. Des dispositifs OLED multicouches traités en solution ont été fabriqués en utilisant ces composés soit comme émetteurs hôtes, soit comme émetteurs dopants dans une matrice hôte appropriée .

Photovoltaïque organique (OPV)

Le composé est utilisé dans le développement du photovoltaïque organique (OPV). L'étude de la relation structure-propriété des matériaux organiques π-conjugués a suscité un intérêt immense ces dernières années en raison de l'utilité potentielle des semi-conducteurs organiques dans les dispositifs électroniques .

Transistors à effet de champ organiques (OFET)

Le composé est utilisé dans le développement de transistors à effet de champ organiques (OFET). La conception D−A est adoptée principalement en raison de ses caractéristiques d'émission réglables, de son transport de charge équilibré et de ses caractéristiques thermiques prometteuses, qui sont bénéfiques pour améliorer les performances du dispositif de manière souhaitée .

Synthèse de colorants

Les dérivés bromés des benzo-1,2,5-thiadiazoles sont des précurseurs importants pour la synthèse de colorants, qui sont largement utilisés pour concevoir des matériaux photovoltaïques efficaces .

Cellules solaires polymères ternaires

Le composé est utilisé comme troisième matériau composant pour les cellules solaires polymères ternaires avec des rendements dépassant 16,0 % .

Agents anticancéreux

Les dérivés de thiadiazole ont présenté des effets anticancéreux, similaires à ceux du sorafénib .

Optique non linéaire (NLO)

Le composé est utilisé dans le développement de l'optique non linéaire (NLO). La conception D−A est adoptée principalement en raison de ses caractéristiques d'émission réglables, de son transport de charge équilibré et de ses caractéristiques thermiques prometteuses, qui sont bénéfiques pour améliorer les performances du dispositif de manière souhaitée .

Mécanisme D'action

Mode of Action

It is suggested that there is an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localised on the btz group .

Action Environment

The compound should be stored in a dark place, under an inert atmosphere (nitrogen or Argon), at 2–8 °C . This suggests that environmental factors such as light, oxygen, and temperature can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole plays a significant role in biochemical reactions, particularly as an electron acceptor in various organic and biochemical processes. This compound interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes suggests that 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes .

Cellular Effects

The effects of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole on cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole can affect gene expression and cellular metabolism. Additionally, it has been observed to induce apoptosis in certain cancer cell lines, suggesting its potential as an anti-cancer agent .

Molecular Mechanism

At the molecular level, 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole exerts its effects through several mechanisms. It binds to specific biomolecules, including DNA and proteins, leading to changes in their structure and function. This binding can result in the inhibition of enzyme activity or the activation of signaling pathways. For example, the compound’s interaction with DNA can lead to the inhibition of DNA replication and transcription, ultimately affecting cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that prolonged exposure to 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level must be reached before any noticeable biological effects occur. These findings highlight the importance of careful dosage control in potential therapeutic applications .

Metabolic Pathways

4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is involved in several metabolic pathways, primarily those related to its role as an electron acceptor. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various endogenous and exogenous compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole within tissues is influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole is critical for its activity and function. This compound is often found in the nucleus, where it can interact with DNA and influence gene expression. Additionally, it may localize to the mitochondria, affecting mitochondrial function and cellular energy metabolism. Targeting signals and post-translational modifications play a role in directing 4-Bromo-7-methylbenzo[c][1,2,5]thiadiazole to specific cellular compartments .

Propriétés

IUPAC Name |

4-bromo-7-methyl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c1-4-2-3-5(8)7-6(4)9-11-10-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFRKYXVQYNOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NSN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464061 | |

| Record name | 4-Bromo-7-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2255-80-3 | |

| Record name | 4-Bromo-7-methyl-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2255-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-methyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

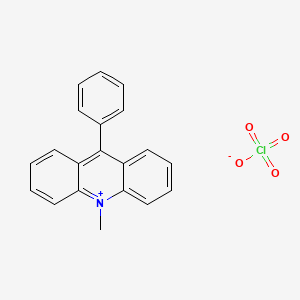

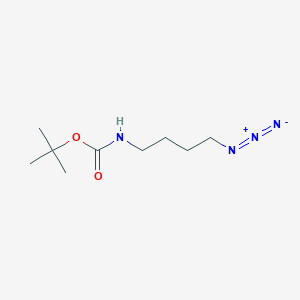

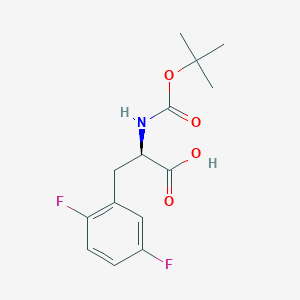

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)

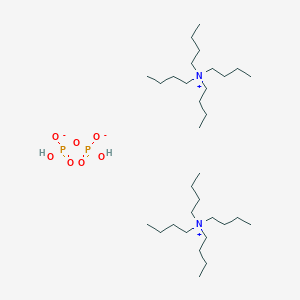

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)